6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
6-Hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic organic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of functional groups such as hydroxyl, methylsulfanyl, and carbonitrile makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with methylthiol in the presence of a base to introduce the methylsulfanyl group. This is followed by hydroxylation using an appropriate oxidizing agent to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-2-(methylsulfanyl)pyridine-3-carbonitrile.
Reduction: Formation of 6-hydroxy-2-(methylsulfanyl)pyridine-3-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and carbonitrile groups can form hydrogen bonds and other interactions with the active sites of enzymes, influencing their function. The methylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-6-methyl-4-(methylsulfanyl)pyridine-3-carbonitrile: Similar structure but with a methyl group at the 6-position instead of a hydroxyl group.
6-Hydroxy-2-(ethylsulfanyl)pyridine-3-carbonitrile: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
6-Hydroxy-2-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
6-Hydroxy-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile molecule for various applications in research and industry.
Properties
CAS No. |
1392149-82-4 |
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Molecular Formula |
C7H6N2OS |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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